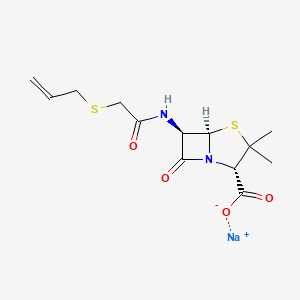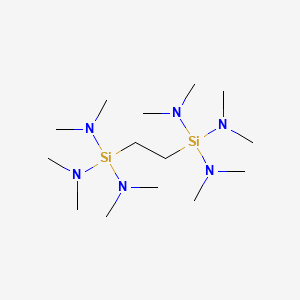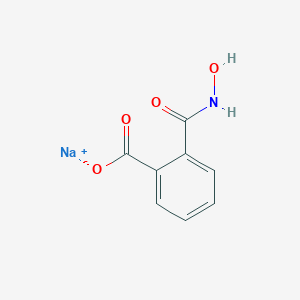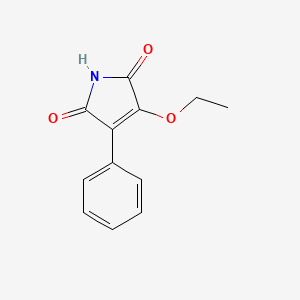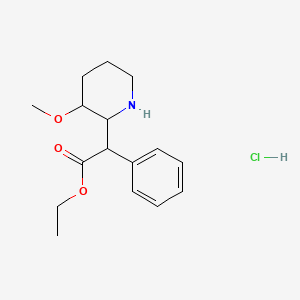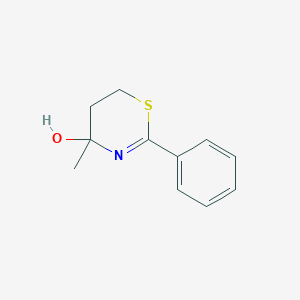![molecular formula C5H4NOP B14712528 4H-Phospholo[3,4-d][1,2]oxazole CAS No. 14521-38-1](/img/structure/B14712528.png)
4H-Phospholo[3,4-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Phospholo[3,4-d][1,2]oxazole is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Phospholo[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides. This reaction is often carried out in ionic liquids, which can be reused multiple times without significant loss of yield .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts, such as iron oxide magnetic nanoparticles, offer high stability and can be easily separated from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions
4H-Phospholo[3,4-d][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
4H-Phospholo[3,4-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and catalytic systems.
Mechanism of Action
The mechanism of action of 4H-Phospholo[3,4-d][1,2]oxazole involves its interaction with various molecular targets and pathways. This compound can bind to specific receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4H-Phospholo[3,4-d][1,2]oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
14521-38-1 |
|---|---|
Molecular Formula |
C5H4NOP |
Molecular Weight |
125.06 g/mol |
IUPAC Name |
4H-phospholo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4NOP/c1-4-2-8-3-5(4)7-6-1/h1,3H,2H2 |
InChI Key |
HJKWPZNUOSCJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=P1)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


